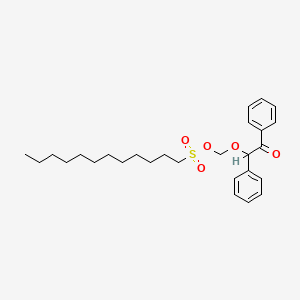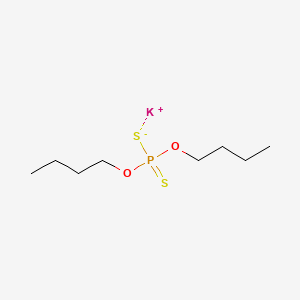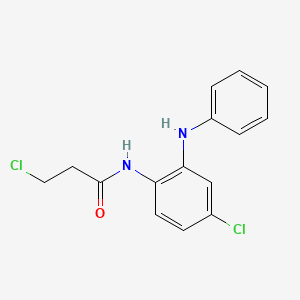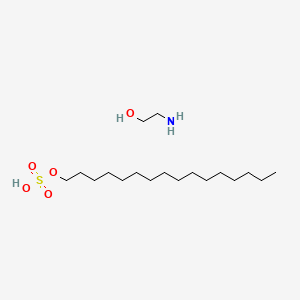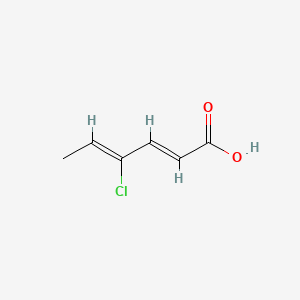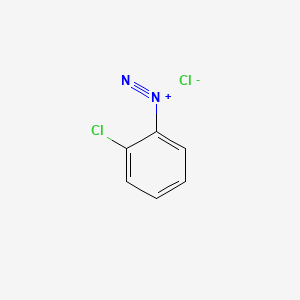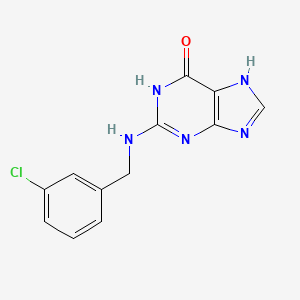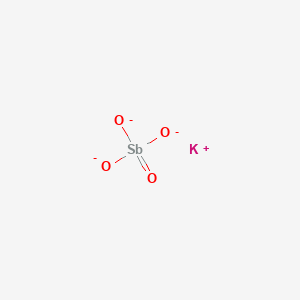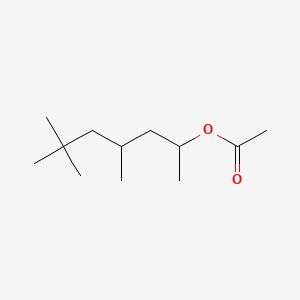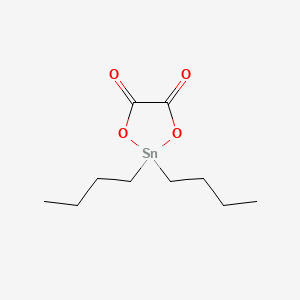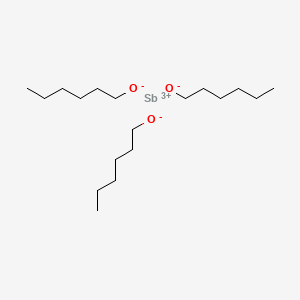
Antimony tri(hexanolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony tri(hexanolate) is an organometallic compound consisting of antimony and hexanolate ligands
准备方法
Synthetic Routes and Reaction Conditions: Antimony tri(hexanolate) can be synthesized through the reaction of antimony trichloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SbCl3+3C6H13OH→Sb(OCH2C5H11)3+3HCl
The reaction is carried out under an inert atmosphere to prevent oxidation, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of antimony tri(hexanolate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Types of Reactions:
Oxidation: Antimony tri(hexanolate) can undergo oxidation to form antimony pentoxide and hexanoic acid.
Reduction: It can be reduced to elemental antimony and hexanol.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent such as lithium aluminum hydride.
Substitution: Other alcohols or alkoxides in the presence of a base.
Major Products:
Oxidation: Antimony pentoxide and hexanoic acid.
Reduction: Elemental antimony and hexanol.
Substitution: Antimony tri(alkoxide) and the corresponding alcohol.
科学研究应用
Antimony tri(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of antimony-containing materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism by which antimony tri(hexanolate) exerts its effects involves the coordination of the hexanolate ligands to the antimony center. This coordination alters the electronic properties of the antimony, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of substrates through coordination to the antimony center.
相似化合物的比较
Antimony tri(ethanolate): Similar in structure but with ethanolate ligands instead of hexanolate.
Antimony tri(propanolate): Similar in structure but with propanolate ligands.
Antimony tri(butanolate): Similar in structure but with butanolate ligands.
Uniqueness: Antimony tri(hexanolate) is unique due to the longer carbon chain of the hexanolate ligands, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications where these properties are important, such as in the preparation of specialty materials and catalysts.
属性
CAS 编号 |
93840-05-2 |
|---|---|
分子式 |
C18H39O3Sb |
分子量 |
425.3 g/mol |
IUPAC 名称 |
antimony(3+);hexan-1-olate |
InChI |
InChI=1S/3C6H13O.Sb/c3*1-2-3-4-5-6-7;/h3*2-6H2,1H3;/q3*-1;+3 |
InChI 键 |
SDTZPDJDSPNCEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


